![molecular formula C15H19N3O2S B3043451 2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine CAS No. 870079-37-1](/img/structure/B3043451.png)
2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine
Descripción general
Descripción
2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine is a novel compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Pyr-ethanamine' and is used for various research purposes. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of Pyr-ethanamine is not fully understood. However, it has been suggested that Pyr-ethanamine exerts its biological activities by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. Pyr-ethanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Pyr-ethanamine has been shown to exhibit various biochemical and physiological effects. Pyr-ethanamine has been shown to reduce the levels of inflammatory cytokines, including TNF-α and IL-6, in various animal models. Additionally, Pyr-ethanamine has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyr-ethanamine has several advantages for lab experiments. Pyr-ethanamine is a potent bioactive compound that exhibits a wide range of biological activities, making it an excellent candidate for various research studies. Additionally, Pyr-ethanamine is easy to synthesize and has a high yield and purity. However, Pyr-ethanamine has some limitations, including its potential toxicity and lack of human clinical trials.
Direcciones Futuras
There are several future directions for Pyr-ethanamine research. One potential direction is to investigate the potential use of Pyr-ethanamine as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of Pyr-ethanamine and its potential toxicity. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for Pyr-ethanamine.
Conclusion:
In conclusion, Pyr-ethanamine is a novel compound that exhibits a wide range of biological activities. Pyr-ethanamine has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. While Pyr-ethanamine has several advantages for lab experiments, more research is needed to understand its exact mechanism of action and potential toxicity. Overall, Pyr-ethanamine is an exciting compound that has the potential to make significant contributions to the field of scientific research.
Aplicaciones Científicas De Investigación
Pyr-ethanamine has been extensively studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Pyr-ethanamine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, Pyr-ethanamine has been shown to reduce inflammation and oxidative stress in various animal models.
Propiedades
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-12-10-13(20-2)18-15(17-12)14(21-9-8-16)11-6-4-3-5-7-11/h3-7,10,14H,8-9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOUJVGEKAZBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SCCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



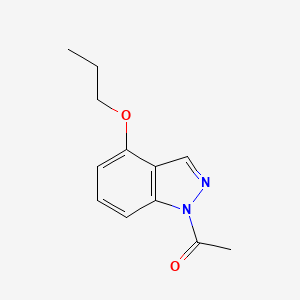


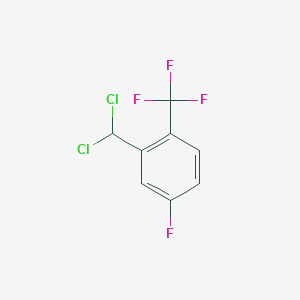
![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)
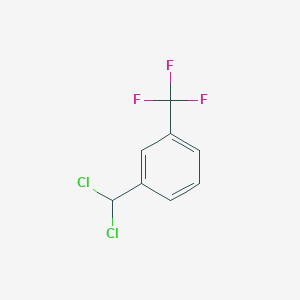
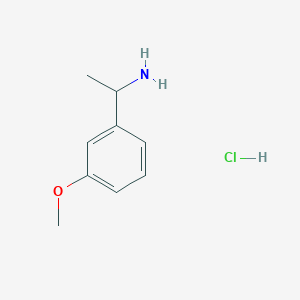
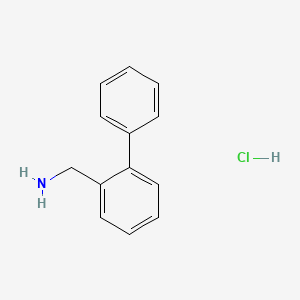
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)


